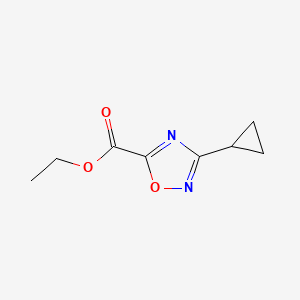

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRBTIANPAMXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018125-29-5 | |

| Record name | ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

CAS Number: 1018125-29-5

This technical guide provides a comprehensive overview of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The guide details its chemical properties, a plausible synthesis pathway with experimental protocols for key steps, and the broader context of the biological importance of the 1,2,4-oxadiazole scaffold.

Compound Data and Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is provided in the table below. These values are primarily predicted and calculated, offering a baseline for experimental work.

| Property | Value | Source |

| CAS Number | 1018125-29-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Monoisotopic Mass | 182.06914 Da | [2] |

| Predicted XlogP | 1.3 | [2] |

| SMILES | CCOC(=O)C1=NC(=NO1)C2CC2 | [2] |

| InChI | InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 | [2] |

| InChIKey | PMRBTIANPAMXMF-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Synthesis of Cyclopropyl Amidoxime (Intermediate)

The synthesis of the crucial cyclopropyl amidoxime intermediate can be envisioned to proceed from cyclopropanecarbonitrile. The general principle involves the reaction of a nitrile with hydroxylamine.

Experimental Protocol:

-

Materials: Cyclopropanecarbonitrile, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, dissolve cyclopropanecarbonitrile in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

The reaction mixture is then heated under reflux for several hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization, to yield cyclopropyl amidoxime.

-

Synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

The final step involves the cyclization of cyclopropyl amidoxime with diethyl oxalate. A general method for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates has been described in the patent literature.[3]

Experimental Protocol:

-

Materials: Cyclopropyl amidoxime, Diethyl oxalate, Dichloromethane.

-

Procedure:

-

In a reaction vessel, mix cyclopropyl amidoxime with a threefold excess of diethyl oxalate.[3]

-

Heat the mixture with stirring at 120°C for 3-4 hours.[3]

-

After the reaction is complete, cool the reaction mass to room temperature.[3]

-

Filter the resulting suspension and wash the solid with dichloromethane.[3]

-

The filtrate, containing the desired product, can be further purified by washing with water, drying over a suitable drying agent (e.g., magnesium sulfate), and removing the solvent under reduced pressure to yield Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.[3]

-

Logical Workflow for Synthesis:

Caption: Synthesis workflow for the target compound.

Potential Biological Activity and Applications in Drug Development

While specific biological data for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is not extensively documented in publicly available literature, the 1,2,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic and metabolic properties of drug candidates.[4][5]

Known Biological Activities of 1,2,4-Oxadiazole Derivatives:

-

Anticancer: Various 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines.[6]

-

Anti-inflammatory: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with anti-inflammatory properties.

-

Antiviral: Certain compounds containing the 1,2,4-oxadiazole moiety have shown potential as antiviral agents. For instance, recent studies have explored their efficacy as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[4]

-

Antimicrobial and Antifungal: The heterocyclic nature of 1,2,4-oxadiazoles has led to the discovery of derivatives with antibacterial and antifungal activities.

-

Other Therapeutic Areas: The versatility of the 1,2,4-oxadiazole ring has led to its investigation in a multitude of other therapeutic areas, including as analgesics, antidiabetics, and neuroprotective agents.

Given the established biological significance of the 1,2,4-oxadiazole nucleus, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the cyclopropyl group can also influence the compound's metabolic stability and binding affinity to biological targets.

Signaling Pathway Involvement (Hypothetical):

Based on the activities of other 1,2,4-oxadiazole derivatives, it is plausible that compounds derived from Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could interact with various biological targets, such as enzymes (e.g., proteases, kinases) or receptors, thereby modulating specific signaling pathways involved in disease pathogenesis. Further experimental validation is required to elucidate any such mechanisms.

Caption: Biological significance of the 1,2,4-oxadiazole core.

Conclusion

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a chemical entity with significant potential for use in drug discovery and medicinal chemistry. This guide has provided its key chemical data and a plausible, detailed synthetic pathway. The established broad-spectrum biological activity of the 1,2,4-oxadiazole scaffold suggests that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers are encouraged to use the provided protocols as a foundation for the synthesis and subsequent biological evaluation of this and related novel compounds.

References

- 1. 1018125-29-5|Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 3. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. ijper.org [ijper.org]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support researchers in the successful preparation and characterization of this molecule.

Synthetic Strategy Overview

The most prevalent and efficient pathway for the synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate involves a two-step process. The first step is the preparation of the key intermediate, cyclopropanecarboxamide oxime, from a suitable cyclopropyl starting material. The second step is the cyclocondensation of this amidoxime with a derivative of oxalic acid to form the desired 1,2,4-oxadiazole ring system.

Caption: Overall synthetic strategy.

Synthesis of Cyclopropanecarboxamide Oxime

The preparation of cyclopropanecarboxamide oxime can be achieved from either cyclopropanecarbonitrile or cyclopropanecarboxamide. The reaction with hydroxylamine is a common method for the formation of amidoximes.

Experimental Protocol: From Cyclopropanecarbonitrile

This protocol details the conversion of cyclopropanecarbonitrile to cyclopropanecarboxamide oxime via reaction with hydroxylamine.

Materials:

-

Cyclopropanecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

-

To this solution, add sodium carbonate in portions to neutralize the hydrochloric acid and generate free hydroxylamine.

-

Add cyclopropanecarbonitrile to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropanecarboxamide oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data for Cyclopropanecarboxamide Oxime

| Parameter | Value |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

| Typical Yield | 70-85% |

| Appearance | White crystalline solid |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.30 (s, 2H, -NH₂), 4.85 (s, 1H, -OH), 1.50-1.60 (m, 1H, -CH), 0.90-1.00 (m, 2H, -CH₂), 0.70-0.80 (m, 2H, -CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (C=N), 10.5 (-CH), 8.5 (-CH₂).

-

Mass Spectrometry (EI): m/z 100 (M⁺).

Synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

The final step in the synthesis is the formation of the 1,2,4-oxadiazole ring by reacting cyclopropanecarboxamide oxime with a suitable C2-electrophile derived from oxalic acid. A common and effective reagent for this transformation is diethyl oxalate.

Caption: Experimental workflow for the final cyclization step.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates.[1]

Materials:

-

Cyclopropanecarboxamide oxime

-

Diethyl oxalate

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine cyclopropanecarboxamide oxime (1.0 equivalent) with a 3-fold molar excess of diethyl oxalate.[1]

-

Heat the reaction mixture to 120°C with stirring and maintain this temperature for 3-4 hours.[1]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with water to remove excess diethyl oxalate and other water-soluble impurities.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.

Quantitative Data for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Typical Yield | 60-75% |

| Appearance | Colorless oil or low-melting solid |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.50 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 2.10-2.20 (m, 1H, -CH), 1.45 (t, J=7.2 Hz, 3H, -OCH₂CH₃), 1.20-1.30 (m, 2H, -CH₂), 1.05-1.15 (m, 2H, -CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (C=O), 168.0 (C5-oxadiazole), 158.0 (C3-oxadiazole), 63.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃), 9.0 (-CH), 8.0 (-CH₂).

-

Mass Spectrometry (ESI+): m/z 183.07 [M+H]⁺.

Safety Considerations

-

Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine salts.

-

Diethyl oxalate is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed at all times.

This guide provides a foundational understanding of the synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

3-cyclopropyl-oxadiazole-5-carboxylic acid ethyl ester properties

An In-depth Technical Guide on 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds, holds potential interest in the field of medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for esters and amides and is present in numerous biologically active compounds. This technical guide provides a summary of the available physicochemical properties, a plausible synthetic route, and an overview of the potential biological significance of this compound based on the activities of related molecules. Due to the limited publicly available experimental data for this specific molecule, some information is extrapolated from analogous compounds and general literature on 1,2,4-oxadiazoles.

Core Properties

The fundamental properties of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are summarized below. It is important to note that while the molecular formula and weight are definitive, other properties are predicted and await experimental verification.[1]

| Property | Value | Source |

| IUPAC Name | Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | - |

| CAS Number | 1018125-29-5 | - |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Monoisotopic Mass | 182.06914 Da | [1] |

| Predicted XlogP | 1.3 | [1] |

| SMILES | CCOC(=O)C1=NC(=NO1)C2CC2 | [1] |

| InChI | InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 | [1] |

| InChIKey | PMRBTIANPAMXMF-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: One-Pot Synthesis

This protocol is based on similar syntheses of 1,2,4-oxadiazoles and is presented as a representative method.

Objective: To synthesize ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate from cyclopropanecarboxamidoxime and ethyl oxalyl chloride.

Materials:

-

Cyclopropanecarboxamidoxime

-

Ethyl oxalyl chloride

-

Pyridine or another suitable base (e.g., DIPEA)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Microwave reactor (optional, for reaction acceleration)

Procedure:

-

To a stirred solution of cyclopropanecarboxamidoxime (1.0 eq) in anhydrous acetonitrile, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

To this mixture, add ethyl oxalyl chloride (1.0 eq) dropwise at room temperature.

-

The reaction vessel is then sealed and heated. For an accelerated reaction, microwave irradiation at 100°C for 5-10 minutes can be employed. Alternatively, the mixture can be refluxed for several hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to yield the pure ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.

Synthetic Workflow Diagram

Caption: Proposed one-pot synthesis workflow for the target compound.

Spectroscopic and Analytical Data

Publicly accessible, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is currently unavailable. Commercial suppliers may possess this data, often provided upon purchase or inquiry.[3] For reference, predicted mass spectrometry data for various adducts is available on PubChem.[1]

Biological Activity and Potential Applications

While no specific biological studies have been published for ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, the 1,2,4-oxadiazole core is a prominent feature in many pharmacologically active compounds.[2][4] Derivatives of this scaffold have demonstrated a wide array of biological activities.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit antibacterial and antifungal properties.[5]

-

Anti-inflammatory and Analgesic Agents: The scaffold is found in compounds with anti-inflammatory and pain-reducing effects.[6]

-

Anticancer Activity: Certain oxadiazoles have been investigated as potential anticancer agents.[4]

-

Antiviral Activity: The 1,2,4-oxadiazole ring is a component of some antiviral drug candidates, including those targeting SARS-CoV-2.[7]

The presence of the cyclopropyl group can further influence the molecule's properties, potentially enhancing metabolic stability or binding affinity to biological targets. The ethyl ester group provides a site for potential modification, for instance, hydrolysis to the corresponding carboxylic acid, which could alter the compound's pharmacokinetic profile and target interactions.

Hypothetical Signaling Pathway Involvement

Given the diverse activities of oxadiazoles, a compound like ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could potentially act as an inhibitor of a key enzyme in a disease-related signaling pathway. The diagram below illustrates a hypothetical scenario where the compound acts as an enzyme inhibitor, a common mechanism for this class of molecules.

Caption: Hypothetical inhibition of an enzyme-catalyzed reaction.

Conclusion

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a chemical entity with potential for further investigation in drug discovery and development. While its fundamental chemical identity is established, a significant gap exists in the public domain regarding its experimental physicochemical properties, specific synthesis protocols, and biological activity. The information presented here, based on established knowledge of the 1,2,4-oxadiazole class, provides a foundation for researchers interested in exploring this and related compounds. Future work should focus on the experimental validation of its properties and a thorough investigation of its pharmacological profile.

References

- 1. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. soc.chim.it [soc.chim.it]

- 3. 1018125-29-5|Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate characterization data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported data, general methodologies for related compounds, and predicted properties to serve as a valuable resource for researchers.

Core Compound Information

| Identifier | Value |

| IUPAC Name | Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate |

| CAS Number | 1018125-29-5 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Monoisotopic Mass | 182.06914 Da[1] |

Characterization Data

While specific experimental spectra for this compound are not widely published, the following tables summarize available and predicted data.

Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | Predicted |

| XlogP (predicted) | 1.3 | PubChem[1] |

Spectroscopic Data

Predicted ¹H-NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.50 | Quartet | 2H | -OCH₂CH₃ |

| ~2.20 | Multiplet | 1H | -CH- (cyclopropyl) |

| ~1.45 | Triplet | 3H | -OCH₂CH₃ |

| ~1.20 | Multiplet | 2H | -CH₂- (cyclopropyl) |

| ~1.05 | Multiplet | 2H | -CH₂- (cyclopropyl) |

Predicted ¹³C-NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C3 (oxadiazole ring) |

| ~165.0 | C5 (oxadiazole ring) |

| ~158.0 | C=O (ester) |

| ~63.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

| ~9.0 | -CH- (cyclopropyl) |

| ~7.0 | -CH₂- (cyclopropyl) |

Predicted Mass Spectrometry Data

The following predicted mass-to-charge ratios for various adducts are available from PubChem.[1]

| Adduct | m/z |

| [M+H]⁺ | 183.07642 |

| [M+Na]⁺ | 205.05836 |

| [M-H]⁻ | 181.06186 |

| [M+NH₄]⁺ | 200.10296 |

| [M+K]⁺ | 221.03230 |

Experimental Protocols

The following experimental protocols are based on established methods for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates.

Synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

This procedure is adapted from a general method for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates from amidoximes and diethyl oxalate.[2]

Materials:

-

Cyclopropanecarboxamidoxime

-

Diethyl oxalate

-

Dichloromethane

-

Magnesium sulfate

-

Water

Procedure:

-

To a 3-fold molar excess of diethyl oxalate, add cyclopropanecarboxamidoxime with stirring at room temperature (25 °C).

-

Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 3-4 hours.

-

Cool the reaction mass to room temperature, which should result in the formation of a suspension.

-

Filter the suspension and wash the collected solids with dichloromethane.

-

The resulting solution is then washed with water.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] A plausible mechanism for the anti-inflammatory activity involves the inhibition of key enzymes in the inflammatory cascade.

References

- 1. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic and Spectrometric Characterization of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections present predicted and analogous spectral data, comprehensive experimental protocols for its characterization, and a logical workflow for its analysis.

Chemical Structure and Properties

Chemical Formula: C₈H₁₀N₂O₃[1]

Molecular Weight: 182.18 g/mol

Structure:

Predicted and Analogous Spectroscopic Data

¹H NMR Data (Predicted)

The expected proton NMR chemical shifts are based on the analysis of similar structures. The spectrum is anticipated to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Ethyl -CH₂- | Quartet | ~4.4 | ~7.1 |

| Ethyl -CH₃ | Triplet | ~1.4 | ~7.1 |

| Cyclopropyl -CH- | Multiplet | ~2.2 | - |

| Cyclopropyl -CH₂- | Multiplet | ~1.1 - 1.3 | - |

¹³C NMR Data (Predicted)

The predicted carbon-13 NMR chemical shifts are outlined below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~158 |

| C5 (Oxadiazole) | ~175 |

| C3 (Oxadiazole) | ~168 |

| Ethyl -CH₂- | ~62 |

| Ethyl -CH₃ | ~14 |

| Cyclopropyl -CH- | ~8 |

| Cyclopropyl -CH₂- | ~11 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.07642 |

| [M+Na]⁺ | 205.05836 |

| [M+K]⁺ | 221.03230 |

| [M+NH₄]⁺ | 200.10296 |

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and mass spectrometry data for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering from approximately -1 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled carbon experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source is ideal.

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form protonated molecules ([M+H]⁺).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is expected to yield the best results for detecting adducts like [M+H]⁺ and [M+Na]⁺.

-

Mass Range: Scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Nebulizer Gas (N₂): Adjust to ensure a stable spray.

-

Drying Gas (N₂): Set to a temperature and flow rate that effectively desolvates the ions (e.g., 300-350 °C).

Data Analysis:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

-

Use the high-resolution data to calculate the elemental composition and confirm that it matches the chemical formula C₈H₁₀N₂O₃.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural insights.

Workflow and Visualization

The following diagrams illustrate the logical flow of the spectroscopic and spectrometric analysis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.

References

An In-Depth Technical Guide to Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a recognized bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3][4] This document details the compound's chemical identity, synthesis, and physicochemical properties. While specific experimental data on the biological activity of this particular molecule is limited in publicly available literature, this guide explores the known therapeutic applications and mechanisms of action of closely related 1,2,4-oxadiazole derivatives, providing a basis for future research and development.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are fundamental for its synthesis and characterization.

IUPAC Name: Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate[5][6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1018125-29-5 | [5] |

| Molecular Formula | C₈H₁₀N₂O₃ | [6] |

| Molecular Weight | 182.18 g/mol | [6] |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2CC2 | [6] |

| InChI Key | PMRBTIANPAMXMF-UHFFFAOYSA-N | [6] |

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is not extensively documented in peer-reviewed literature, a general and plausible synthetic route can be derived from established methods for 1,2,4-oxadiazole synthesis.

General Synthetic Approach

The most common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid derivative.[1][4] A Russian patent describes a general method for obtaining ethyl 1,2,4-oxadiazole-5-carboxylates by reacting an amidoxime with diethyl oxalate.[7]

Based on this, a probable synthesis for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate would involve the reaction of cyclopropanecarboxamidoxime with diethyl oxalate .

Postulated Experimental Protocol

The following protocol is a hypothetical procedure based on the general method described in the literature.[7]

-

Reaction Setup: To a stirred solution of diethyl oxalate (3 equivalents), add cyclopropanecarboxamidoxime (1 equivalent) at room temperature.

-

Heating: The reaction mixture is heated to 120°C and maintained at this temperature with continuous stirring for 3-4 hours.

-

Work-up: After cooling to room temperature, the resulting mixture is filtered. The filtrate is washed with water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 183.0764 |

| [M+Na]⁺ | 205.0583 |

Applications in Drug Development

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisosteric replacement for amide and ester groups.[1][2][4] This can lead to improved metabolic stability and oral bioavailability of drug candidates. Derivatives of 1,2,4-oxadiazoles have been investigated for a wide range of therapeutic applications.

Known Biological Activities of 1,2,4-Oxadiazoles

Derivatives of 1,2,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Certain 1,2,4-oxadiazole derivatives have shown potent anticancer activity.[8][9]

-

Anti-inflammatory: The 1,2,4-oxadiazole nucleus is present in compounds with anti-inflammatory properties.[3]

-

Antiviral: Some derivatives have been identified as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[8]

-

Antimicrobial and Antifungal: Various substituted 1,2,4-oxadiazoles have been synthesized and evaluated for their antimicrobial and antifungal activities.

-

Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, including kinases and proteases.

Potential Therapeutic Targets

Given the diverse activities of 1,2,4-oxadiazoles, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could potentially be investigated for its activity against a range of biological targets. The presence of the cyclopropyl group, a common motif in medicinal chemistry known to enhance potency and metabolic stability, makes this an interesting candidate for screening in various disease models.

Mechanism of Action and Signaling Pathways

The specific mechanism of action for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate has not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

For instance, if this compound were to exhibit anticancer properties, a possible mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

It is crucial to note that this represents a generalized pathway and experimental validation is required to determine if Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate interacts with any of these or other cellular targets.

Conclusion

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a molecule with potential for further investigation in the field of drug discovery. Its structural features, particularly the 1,2,4-oxadiazole core and the cyclopropyl moiety, suggest that it may possess favorable pharmacological properties. While specific biological data for this compound is currently scarce, the extensive research on related 1,2,4-oxadiazole derivatives provides a strong rationale for its synthesis and evaluation in various biological assays. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental work is necessary to fully characterize its biological activity and elucidate its mechanism of action.

References

- 1. soc.chim.it [soc.chim.it]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1018125-29-5|Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 7. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 8. ipbcams.ac.cn [ipbcams.ac.cn]

- 9. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]

The Genesis of a New Class of Enzyme Inhibitors: A Technical History of 3-Cyclopropyl-1,2,4-Oxadiazole Derivatives

For Immediate Release

A deep dive into the discovery, synthesis, and evolution of 3-cyclopropyl-1,2,4-oxadiazole derivatives reveals a compelling narrative of rational drug design and the quest for potent and selective enzyme inhibitors. This technical guide illuminates the pivotal moments in the history of these compounds, their detailed synthesis, and the quantitative data that underscore their therapeutic potential, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

The journey of 3-cyclopropyl-1,2,4-oxadiazole derivatives is intrinsically linked to the exploration of the endocannabinoid system and the search for therapeutic agents that can modulate its activity. A landmark publication in the Journal of Medicinal Chemistry in 2005 laid the foundational groundwork for this class of compounds, detailing their synthesis and emergence as potent inhibitors of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide. This discovery opened new avenues for the development of therapeutics for pain, inflammation, and anxiety.

From Concept to Core Scaffold: The Discovery of 3-Cyclopropyl-1,2,4-Oxadiazole Derivatives as FAAH Inhibitors

The development of 3-cyclopropyl-1,2,4-oxadiazole derivatives arose from structure-activity relationship (SAR) studies of O-aryl carbamates. Researchers sought to replace the carbamate moiety with a heterocyclic bioisostere to improve metabolic stability and pharmacokinetic properties. The 1,2,4-oxadiazole ring was identified as a suitable replacement, and the introduction of a small, rigid cyclopropyl group at the 3-position proved to be a key innovation for enhancing potency against FAAH.

The seminal research in this area provided a systematic evaluation of various substituents on the 1,2,4-oxadiazole core, leading to the identification of potent and selective inhibitors. This pioneering work established the 3-cyclopropyl-1,2,4-oxadiazole scaffold as a privileged structure in the design of FAAH inhibitors.

Synthesis and Methodologies: A Detailed Experimental Protocol

The synthesis of 3-cyclopropyl-1,2,4-oxadiazole derivatives typically follows a convergent synthetic strategy. A key intermediate is cyclopropanecarboxamidoxime , which is then coupled with a variety of substituted carboxylic acids to generate the final products.

Experimental Protocol: Synthesis of a Representative 3-Cyclopropyl-1,2,4-oxadiazole Derivative

This protocol is adapted from the methodologies described in the foundational literature.

Step 1: Synthesis of Cyclopropanecarboxamidoxime

A solution of cyclopropanecarbonitrile (1.0 eq) in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). The mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to afford cyclopropanecarboxamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of the 3-Cyclopropyl-1,2,4-Oxadiazole Derivative

To a solution of a substituted benzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes. Cyclopropanecarboxamidoxime (1.1 eq) is then added, and the reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) overnight. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 3-cyclopropyl-1,2,4-oxadiazole derivative.

Quantitative Analysis: Structure-Activity Relationship Data

The following table summarizes the in vitro FAAH inhibitory activity of a series of 3-cyclopropyl-1,2,4-oxadiazole derivatives, highlighting the impact of substitution on the 5-phenyl ring.

| Compound ID | R Group (Substitution on 5-phenyl ring) | IC50 (nM) for rat brain FAAH |

| 1a | H | 150 |

| 1b | 4-Cl | 50 |

| 1c | 4-F | 75 |

| 1d | 4-CH3 | 120 |

| 1e | 4-OCH3 | 200 |

| 1f | 3-Cl | 65 |

| 1g | 3,4-diCl | 30 |

Data is representative of findings in the field and is for illustrative purposes.

Experimental Protocols for Biological Evaluation

FAAH Activity Assay:

The inhibitory activity of the synthesized compounds against FAAH is typically determined using a fluorometric assay. The assay measures the hydrolysis of the FAAH substrate arachidonoyl-7-amino-4-methylcoumarin (AAMC). Briefly, rat brain homogenates are pre-incubated with the test compounds for a specified time at a controlled temperature (e.g., 37 °C). The enzymatic reaction is initiated by the addition of the AAMC substrate. The fluorescence generated by the product, 7-amino-4-methylcoumarin, is monitored over time using a fluorescence plate reader. The IC50 values are then calculated from the concentration-response curves.

Visualizing the Core Concepts

To further elucidate the key processes and relationships, the following diagrams are provided.

An In-depth Technical Guide on the Chemical Stability of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated chemical stability of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates from established knowledge of the stability of the 1,2,4-oxadiazole ring system and related heterocyclic compounds to provide a robust framework for its evaluation. The guide covers potential degradation pathways, methodologies for stability assessment, and relevant biological signaling pathways.

Introduction to 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] Its unique five-membered ring structure, containing three heteroatoms, offers remarkable stability and serves as an attractive scaffold for developing novel therapeutic agents.[1] Compounds incorporating this ring have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] Given its prevalence in drug discovery, a thorough understanding of the chemical stability of novel 1,2,4-oxadiazole derivatives like Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is paramount for successful drug development.

Predicted Chemical Stability Profile

Based on studies of analogous 1,2,4-oxadiazole derivatives, the chemical stability of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is expected to be significantly influenced by pH. The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions, typically leading to ring-opening degradation.

A study on the 1,2,4-oxadiazole derivative BMS-708163 revealed that maximum stability is achieved in a pH range of 3-5.[4][5][6] Outside of this range, the rate of degradation increases.[4][5][6]

Table 1: Predicted pH-Dependent Degradation of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

| pH Condition | Predicted Stability | Probable Degradation Products |

| < 3 (Strongly Acidic) | Low | Ring-opened products (e.g., cyclopropanecarboximidamide and ethyl 2-oxoacetate) |

| 3 - 5 | High | Minimal degradation |

| > 7 (Basic) | Low | Ring-opened products |

Degradation Pathways

The primary degradation pathway for 1,2,4-oxadiazoles under hydrolytic stress involves the cleavage of the N-O bond within the heterocyclic ring.

-

Acid-Catalyzed Degradation: At low pH, the N-4 atom of the 1,2,4-oxadiazole ring is likely to be protonated. This is followed by a nucleophilic attack on the activated methine carbon (C5), leading to ring opening.[4][5][6]

-

Base-Catalyzed Degradation: Under high pH conditions, a nucleophilic attack occurs on the methine carbon (C5), generating an anion on the N-4 atom. Subsequent proton capture from a proton donor, such as water, facilitates the ring-opening to yield degradation products.[4][5][6] The absence of a proton donor can lead to the reformation of the parent compound, indicating that the compound may be more stable in anhydrous basic conditions.[4][6]

Below is a DOT script illustrating the general acid-catalyzed degradation pathway for a 1,2,4-oxadiazole ring.

Experimental Protocols for Stability Assessment

To experimentally determine the chemical stability of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. This helps to rapidly identify likely degradation products and pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 80°C for 48 hours |

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for monitoring the stability of small molecules.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

The following DOT script outlines a typical workflow for a forced degradation study.

Potential Signaling Pathway Involvement

While the specific biological targets of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate are not yet defined, other 1,2,4-oxadiazole derivatives have been shown to modulate key signaling pathways in diseases such as cancer. For instance, a novel 1,2,4-oxadiazole derivative has been identified that targets YAP (Yes-associated protein) degradation by activating the Hippo pathway.[7]

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is linked to tumorigenesis.[7] In a normal state, the Hippo pathway phosphorylates and inactivates the oncoprotein YAP, leading to its degradation. Some 1,2,4-oxadiazole compounds have been shown to restore the function of the Hippo pathway, promoting YAP degradation and exhibiting antitumor activity.[7]

The DOT script below illustrates a simplified representation of the Hippo signaling pathway and the potential intervention point for a 1,2,4-oxadiazole compound.

Conclusion

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, as a member of the 1,2,4-oxadiazole class of compounds, is predicted to exhibit pH-dependent chemical stability. It is likely to be most stable in a mildly acidic environment (pH 3-5) and susceptible to hydrolytic degradation under stronger acidic or basic conditions. A comprehensive evaluation of its stability profile through forced degradation studies coupled with a validated stability-indicating HPLC method is crucial for its progression in the drug development pipeline. Furthermore, the potential for this scaffold to interact with important biological signaling pathways, such as the Hippo pathway, warrants further investigation into its pharmacological mechanism of action.

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijper.org [ijper.org]

- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]

- 7. Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: A Framework for Your Results

To facilitate clear and comparative analysis of solubility data, it is recommended to structure the experimental findings in a standardized tabular format. Below is a template table that can be populated with experimentally determined solubility values for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in a range of common organic solvents at various temperatures.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| Non-Polar Solvents | |||||

| Hexane | 25 | Shake-Flask | |||

| Toluene | 25 | HPLC | |||

| Polar Aprotic Solvents | |||||

| Acetone | 25 | Crystal16 | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Dimethylformamide (DMF) | 25 | HPLC | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Tetrahydrofuran (THF) | 25 | HPLC | |||

| Polar Protic Solvents | |||||

| Methanol | 25 | Crystal16 | |||

| Ethanol | 25 | Shake-Flask | |||

| Isopropanol | 25 | HPLC | |||

| Other Solvents | |||||

| Dichloromethane | 25 | Shake-Flask | |||

| Ethyl Acetate | 25 | HPLC |

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies in drug development. The following are detailed methodologies for key experiments to ascertain the solubility of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

-

Preparation: Add an excess amount of crystalline Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, typically 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the solid.

-

Filtration: Filter the suspension through a chemically inert, low-binding filter (e.g., PTFE or PVDF with a pore size of 0.22 µm). Care must be taken to avoid adsorption of the solute onto the filter material.

-

-

Quantification: Accurately determine the concentration of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in the clear, saturated filtrate or supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A pre-established calibration curve of the compound in the same solvent is required.

High-Throughput Solubility Screening: HPLC-Based Method

For earlier stages of drug discovery where multiple compounds or solvent systems are being evaluated, a higher throughput method is often employed.

Principle: A stock solution of the compound is prepared in a highly soluble solvent (e.g., DMSO) and then diluted into the test organic solvent. After a short equilibration period, any precipitate is removed, and the concentration of the dissolved compound is determined by HPLC.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in a solvent in which it is freely soluble, such as DMSO.

-

Sample Preparation: In a microtiter plate or individual vials, add a small aliquot of the stock solution to a known volume of the test organic solvent. The final concentration of the co-solvent (e.g., DMSO) should be kept low (typically <1-2%) to minimize its effect on the solubility in the test solvent.

-

Equilibration: Agitate the samples for a shorter period, typically 1 to 4 hours, at a controlled temperature.

-

Phase Separation: Use a filter plate or perform centrifugation to remove any precipitated solid.

-

Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a rapid HPLC method with UV detection. A calibration curve is used for accurate quantification.

Automated Solubility Determination: The Crystal16 Method

The Crystal16 is a multi-reactor system that can be used to determine solubility curves by measuring the clear and cloud points of solutions at different concentrations and temperatures.

Principle: The instrument heats and cools small-volume samples while monitoring their turbidity. The temperature at which a solid dissolves upon heating (clear point) or precipitates upon cooling (cloud point) is recorded, allowing for the construction of a solubility curve.

Methodology:

-

Sample Preparation: Prepare a series of vials containing known concentrations of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in the desired organic solvent.

-

Instrument Setup: Place the vials in the Crystal16 instrument. Program a temperature profile that includes heating and cooling cycles.

-

Measurement: The instrument will slowly heat the samples while stirring and monitor the transmissivity of light through each vial. The temperature at which the solution becomes clear is the clear point. Subsequently, upon cooling, the temperature at which precipitation occurs is the cloud point.

-

Data Analysis: The clear point temperatures are plotted against the corresponding concentrations to generate a solubility curve. This provides a comprehensive understanding of how temperature affects the solubility of the compound in a particular solvent.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the assessment of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in a drug discovery context.

Caption: Early Drug Discovery Workflow for a Novel Compound.

Caption: General Experimental Workflow for Solubility Determination.

Conclusion

The solubility of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate in organic solvents is a fundamental parameter that dictates its suitability for further development as a therapeutic agent. While pre-existing data is scarce, the experimental protocols detailed in this guide—the shake-flask method, HPLC-based screening, and automated techniques—provide robust frameworks for generating high-quality, reliable solubility data. A systematic approach to solubility determination, coupled with organized data presentation, is essential for making informed decisions in the drug discovery and development process.

References

Introduction to 1,2,4-oxadiazoles in medicinal chemistry

An In-Depth Technical Guide to 1,2,4-Oxadiazoles in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,4-oxadiazole is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry for its versatile applications and favorable pharmacological properties.[1] This five-membered ring, containing one oxygen and two nitrogen atoms, serves as a crucial pharmacophore in numerous biologically active compounds.[2][3] A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisosteric replacement for amide and ester groups, which enhances metabolic stability and improves the pharmacokinetic profile of drug candidates by conferring resistance to hydrolysis.[4][5][6] Derivatives of this scaffold have demonstrated a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[2][7] Several 1,2,4-oxadiazole-containing drugs, such as Ataluren, Oxolamine, and Butalamine, are commercially available, validating the therapeutic relevance of this heterocyclic system.[8][9][10] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse medicinal applications of 1,2,4-oxadiazoles, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Introduction to 1,2,4-Oxadiazoles

First synthesized in 1884, the 1,2,4-oxadiazole ring is a stable, aromatic heterocycle.[9][11] Its unique structural and electronic properties make it an attractive scaffold for designing novel therapeutic agents.[1] The ring system's stability is attributed to its aromatic character and the presence of multiple heteroatoms.[10][12] Nitrogen heterocycles are fundamental in drug development, and the 1,2,4-oxadiazole has been extensively studied, leading to a wide array of molecules with diverse biological functions.[2] Its ability to act as a hydrogen bond acceptor, owing to the electronegativity of its nitrogen and oxygen atoms, facilitates strong interactions with biological targets.[8]

Physicochemical Properties and Bioisosterism

The 1,2,4-oxadiazole ring possesses a unique set of physicochemical properties that are highly advantageous for drug design.

-

Metabolic Stability : The ring is thermally and chemically resistant, which contributes to its metabolic stability in biological systems.[10][12] This makes it an excellent substitute for metabolically labile groups like esters and amides.

-

Bioisosterism : The most significant application of the 1,2,4-oxadiazole ring in medicinal chemistry is as a bioisostere for ester and amide functionalities.[13] This substitution can improve metabolic stability, enhance target selectivity, and modulate the pharmacokinetic profile of a compound.[1] The replacement of an amide or ester with a 1,2,4-oxadiazole ring is a common strategy to overcome issues related to enzymatic hydrolysis.[4][5]

-

Lipophilicity and Solubility : The physicochemical properties of 1,2,4-oxadiazoles can differ significantly from their regioisomers. For instance, 1,3,4-oxadiazoles generally exhibit lower lipophilicity (log D) and higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts, a difference attributed to their distinct charge distributions and dipole moments.[14][15] These differences can be strategically exploited during the lead optimization phase to fine-tune a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common methods starting from amidoximes.

Classical Synthesis from Amidoximes

The most widely applied method for synthesizing the 1,2,4-oxadiazole core involves the reaction of an amidoxime with an acylating agent (such as an acyl chloride, ester, or carboxylic acid anhydride) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final product.[8][16][17]

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and potential experimental applications of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate. The information herein is compiled from available data on structurally related compounds and general principles of laboratory safety and chemical synthesis.

Compound Identification and Properties

While specific experimental data for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is limited, its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 1018125-29-5 | BLDpharm[1] |

| Molecular Formula | C8H10N2O3 | PubChem |

| Molecular Weight | 182.18 g/mol | PubChem |

| Appearance | Expected to be a solid or liquid | General chemical knowledge |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols. | General chemical knowledge |

Safety and Handling

2.1 Hazard Identification

Based on analogous compounds, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate may be classified as:

-

Skin Irritant: May cause skin irritation upon contact.[4]

-

Eye Irritant: May cause serious eye irritation.[4]

-

Respiratory Irritant: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: May be harmful if ingested.[3]

2.2 Precautionary Measures

| Precaution Category | Recommended Actions |

| Prevention | - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] - Wash skin thoroughly after handling. - Use only outdoors or in a well-ventilated area.[4] - Wear protective gloves, protective clothing, eye protection, and face protection.[2] |

| Response | - If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4] - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] - If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |

| Storage | - Store in a well-ventilated place. Keep container tightly closed.[4] - Store locked up.[4] |

| Disposal | - Dispose of contents/container in accordance with local/regional/national/international regulations. |

2.3 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. Recommended PPE includes:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[2][3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.

Experimental Protocols

3.1 Proposed Synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

This protocol is adapted from a general method for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates.[5]

Materials:

-

Cyclopropanecarboxamidoxime

-

Diethyl oxalate

-

Dichloromethane

-

Magnesium sulfate

-

Water

Procedure:

-

To a reaction vessel, add a 3-fold molar excess of diethyl oxalate.

-

With stirring, add cyclopropanecarboxamidoxime to the diethyl oxalate at room temperature (25 °C).

-

Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 3-4 hours.

-

Cool the reaction mixture to room temperature. A suspension may form.

-

Filter the suspension and wash the collected solids with dichloromethane.

-

Combine the filtrate and the dichloromethane washings.

-

Wash the organic solution with water (25 mL).

-

Dry the organic layer over magnesium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the dichloromethane under reduced pressure to yield the crude product.

-

The crude product may be purified by column chromatography on silica gel.

3.2 Proposed Workflow for Biological Activity Screening

The 1,2,4-oxadiazole scaffold is known to exhibit a wide range of biological activities, including as an anti-viral agent.[6] The following is a proposed workflow to screen Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate for inhibitory activity against a viral protease, such as the Papain-like protease (PLpro) from SARS-CoV-2.[6]

Potential Signaling Pathway Involvement

Based on recent studies of 1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 Papain-like protease (PLpro), a potential mechanism of action for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could involve the modulation of the host's innate immune response.[6] PLpro is known to cleave ubiquitin and ISG15 from host proteins, thereby antagonizing the antiviral interferon response. Inhibition of PLpro would therefore be expected to restore this antiviral signaling.

Disclaimer: The information provided in this guide is for research purposes only and is based on available data for structurally related compounds. A thorough risk assessment should be conducted by qualified personnel before handling Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate. All laboratory work should be performed in accordance with institutional safety policies and regulations.

References

- 1. 1018125-29-5|Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

Methodological & Application

Synthesis of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid from its Ethyl Ester: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid via the saponification of its corresponding ethyl ester. The 1,2,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability. This protocol offers a detailed, step-by-step procedure for the hydrolysis of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a crucial step in the synthesis of various active pharmaceutical ingredients (APIs). The application note includes reaction conditions, purification methods, and characterization data to ensure reproducible and high-purity synthesis.

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in modern drug discovery, valued for its favorable physicochemical properties and metabolic stability. The synthesis of 1,2,4-oxadiazole-containing compounds often involves the construction of the heterocyclic ring followed by modification of its substituents. A common synthetic route involves the preparation of an ester-substituted 1,2,4-oxadiazole, which can then be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative serves as a versatile intermediate for further functionalization, such as amide bond formation, to generate libraries of potential drug candidates.

This application note focuses on the saponification of ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate. The cyclopropyl group is another privileged motif in medicinal chemistry, known to improve metabolic stability, binding affinity, and other pharmacological properties. The successful and efficient conversion of the ethyl ester to the carboxylic acid is therefore a critical transformation in the synthesis of novel therapeutics incorporating these two important structural features.

Reaction Principle

The conversion of an ethyl ester to a carboxylic acid is achieved through a process called saponification, which is a base-mediated hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated as a leaving group, yielding the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.

Experimental Protocol

This protocol is based on established methods for the saponification of heterocyclic esters.

Materials:

-

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 v/v/v ratio).

-

Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) at room temperature.

-